JWH 250-d11

Vue d'ensemble

Description

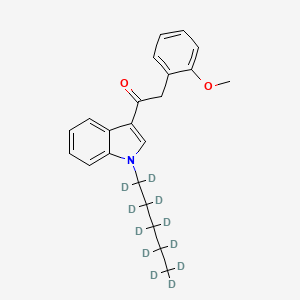

JWH 250-d11 is a synthetic cannabinoid from the phenylacetylindole family . It is also known as 2-(2-Methoxyphenyl)-1-(1-(pentyl-d11)-1H-indol-3-yl)ethanone . It is used for research purposes and is not intended for human or veterinary diagnostic or therapeutic use .

Synthesis Analysis

The synthesis of JWH-250 involves a series of chemical reactions. The synthesis of the 4-hydroxypentyl metabolite of JWH-250 presented unique challenges compared to the 3-naphthoyl series of JWH indoles . The synthesis was completed in four synthetic steps .Molecular Structure Analysis

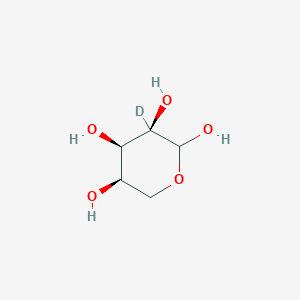

The molecular formula of JWH 250-d11 is C22 D11 H14 N O2 . Its molecular weight is 346.507 .Chemical Reactions Analysis

JWH-250 is metabolized to a variety of hydroxylated and carboxylated derivatives . The compound is a major metabolite of JWH-250 .Physical And Chemical Properties Analysis

JWH 250-d11 is a neat product . It is a stable isotope labelled compound .Applications De Recherche Scientifique

Pharmacological Effects

- Neuropharmacological Activity : JWH-250 and JWH-073, two synthetic cannabinoid agonists, exhibit significant pharmacological effects in mice, including hypothermia, increased pain threshold, catalepsy, reduced motor activity, and stimulated dopamine release in the nucleus accumbens. These effects underscore their psychoactive potential and suggest synergistic interactions when combined (Ossato et al., 2016).

Detection and Analysis

- Detection in Biological Samples : A method for the quantification of JWH-018, JWH-073, and JWH-250 in human whole blood has been developed, highlighting the importance of accurate detection in biological samples. This is vital for doping control and forensic analysis (Kacinko et al., 2011).

- Detection in Equine Urine : A doping control method has been validated for detecting four JWH-250 metabolites in equine urine, indicating its relevance in sports doping analysis (You et al., 2018).

- Analysis in Oral Fluid : Research on the detection of JWH-250 and other synthetic cannabinoids in oral fluid samples further expands the scope of its analysis in various biological matrices (Coulter et al., 2011).

- Quantitative Identification in Products : Identification and quantification of JWH-250 as an adulterant in products obtained via the internet demonstrate its prevalence in unregulated substances and the necessity of robust analytical methods (Nakajima et al., 2010).

Additional Insights

- Differentiating Isomers : A study on the electron ionization mass spectra of JWH-250 and its isomers, JWH-302 and JWH-201, provides insights into differentiating these structurally similar compounds, which is crucial for accurate identification (Harris et al., 2014).

- Immunoassay for Detection : An immunoassay developed for detecting JWH-018 and JWH-250 in urine samples represents an advancement in drug screening technologies (Arntson et al., 2013).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-(2-methoxyphenyl)-1-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO2/c1-3-4-9-14-23-16-19(18-11-6-7-12-20(18)23)21(24)15-17-10-5-8-13-22(17)25-2/h5-8,10-13,16H,3-4,9,14-15H2,1-2H3/i1D3,3D2,4D2,9D2,14D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFLSJIQJQKDDCM-RYFBRYQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857901 | |

| Record name | 2-(2-Methoxyphenyl)-1-[1-(~2~H_11_)pentyl-1H-indol-3-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methoxyphenyl)-1-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]ethanone | |

CAS RN |

1346598-78-4 | |

| Record name | 2-(2-Methoxyphenyl)-1-[1-(~2~H_11_)pentyl-1H-indol-3-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![D-[1,3-13C2]Ribose](/img/structure/B583941.png)

![D-[1,5-13C2]Ribose](/img/structure/B583942.png)

![D-[2,3,4,5-13C4]Ribose](/img/structure/B583948.png)

![6-Methyl-1H-pyrazolo[4,3-c]pyridazine 5-oxide](/img/structure/B583952.png)

![D-[5,5'-2H2]Ribose](/img/structure/B583958.png)

![3,7-Methano-1h-cyclopenta[b]pyridine](/img/structure/B583960.png)

![[1'-13C]ribothymidine](/img/structure/B583962.png)